KDM5-C70 -

KDM5-C70

Catalog Number: EVT-1496126
CAS Number:
Molecular Formula: C₁₇H₂₈N₄O₃
Molecular Weight: 336.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KDM5-C70, with the chemical identifier 1596348-32-1, is a synthetic compound primarily studied for its role as a histone demethylase inhibitor. It is derived from KDM5-C49, and its synthesis involves the esterification of KDM5-C49 with ethanol under acidic conditions. KDM5-C70 has garnered attention for its potential applications in cancer research, epigenetics, cardiovascular research, and immunotherapy due to its ability to influence gene expression and chromatin structure.

Source and Classification

KDM5-C70 is classified as a small-molecule inhibitor targeting lysine demethylase 5 (KDM5) isoforms. It is recognized for its role in modulating histone methylation patterns, specifically targeting the trimethylation of histone H3 at lysine 4 (H3K4me3). This compound is sourced from various chemical databases and has been utilized in multiple scientific studies to explore its efficacy in different biological contexts, particularly in cancer cell lines.

Synthesis Analysis

The synthesis of KDM5-C70 involves a multi-step process:

  1. Esterification: The primary method for synthesizing KDM5-C70 is through the esterification of KDM5-C49 with ethanol. This reaction typically occurs under acidic conditions to facilitate the formation of the ethyl ester derivative.
  2. Purification: Following synthesis, purification methods such as recrystallization are employed to isolate the compound from by-products and unreacted materials.

This synthetic route allows for the production of KDM5-C70 in a form that can be effectively utilized in biological assays and therapeutic applications.

Molecular Structure Analysis

The molecular formula of KDM5-C70 is C17H28N4O3, corresponding to a molecular weight of 336.4 g/mol. The compound features a complex structure that includes:

  • Functional Groups: The presence of amine and ester functional groups contributes to its biological activity.
  • Canonical SMILES: The structure can be represented by the canonical SMILES notation: CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC.

This structural complexity enables KDM5-C70 to interact specifically with histone demethylases, influencing their enzymatic activity.

Chemical Reactions Analysis

KDM5-C70 primarily undergoes hydrolysis reactions within biological systems. Upon entering cells, it is metabolized back to its parent compound, KDM5-C49. This conversion is crucial as KDM5-C49 exhibits significant inhibitory effects on KDM5 enzymes, thereby altering histone methylation states. The hydrolysis process ensures that the active form of the inhibitor is available for interaction with target proteins.

Mechanism of Action

The mechanism by which KDM5-C70 exerts its effects involves:

  1. Inhibition of Histone Demethylases: KDM5-C70 inhibits the activity of KDM5 histone demethylases that are responsible for removing methyl groups from H3K4me3.
  2. Impact on Gene Expression: By inhibiting these enzymes, KDM5-C70 leads to increased levels of H3K4me3, which is associated with active transcription and gene expression.
  3. Cellular Effects: Studies have shown that treatment with KDM5-C70 can enhance cellular responses in various cancer models by promoting changes in chromatin structure that favor transcriptional activation.

Data from experiments indicate that this compound can significantly alter global histone methylation patterns, thereby influencing pathways related to cell proliferation and survival.

Physical and Chemical Properties Analysis

KDM5-C70 possesses several notable physical and chemical properties:

  • Solubility: It shows varying solubility profiles in different solvents, which is critical for its bioavailability.
  • Stability: The compound's stability under physiological conditions has been evaluated through various assays.
  • Reactivity: Its reactivity profile indicates that it can participate in hydrolysis reactions, leading to the formation of active metabolites.

These properties are essential for understanding how KDM5-C70 can be effectively utilized in laboratory settings and potential therapeutic applications.

Applications

KDM5-C70 has been explored for various scientific applications:

  • Cancer Research: It has demonstrated antiproliferative effects across different cancer cell lines, including those associated with myeloma and breast cancer.
  • Epigenetics: As a histone demethylase inhibitor, it serves as a valuable tool for studying gene expression regulation and chromatin dynamics.
  • Cardiovascular Research: The compound has been shown to promote cardiomyocyte maturation through metabolic pathways involving fatty acid oxidation.
  • Immunotherapy: Research indicates that KDM5-C70 can reactivate immune pathways in tumor cells, enhancing anti-tumor immunity.
Introduction to KDM5-C70 and Histone Demethylase Inhibition

Epigenetic Regulation by KDM5/JARID1 Family Demethylases

The KDM5 (also known as JARID1) family of histone demethylases comprises four members in humans (KDM5A-D) that function as critical regulators of gene expression through their enzymatic activity on histone H3 lysine 4 (H3K4). These Fe²⁺- and α-ketoglutarate (αKG)-dependent oxygenases catalyze the removal of di- and tri-methyl groups from H3K4 (H3K4me2/3), modifications strongly associated with active gene transcription [2] [4]. This demethylation activity enables transcriptional repression by establishing a condensed chromatin state incompatible with transcriptional activation. The KDM5 enzymes contain several conserved functional domains: JmjN, ARID (DNA-binding domain), catalytic JmjC, PHD (histone modification reader domain), and a C5HC2 zinc finger [2] [4].

Dysregulation of KDM5 demethylases is implicated in oncogenesis through multiple mechanisms. KDM5A was initially identified as a retinoblastoma-binding protein (RBP2) that modulates cell cycle progression, while KDM5B (PLU1) is overexpressed in breast, prostate, and lung cancers, correlating with poor prognosis [2] [7]. The family contributes to tumor maintenance by repressing tumor suppressor genes, differentiation genes, and genes involved in DNA damage response. Additionally, KDM5 enzymes maintain cancer stem cell populations and promote drug resistance by dynamically modulating the epigenetic landscape in response to therapeutic pressure [2] [7] [9].

Table 1: Human KDM5/JARID1 Family Members

DesignationAliasesCatalytic DomainsSubstrate SpecificityCancer Associations
KDM5AJARID1A, RBP2JmjN-JmjC, ARID, PHD, Zn-fingerH3K4me3/me2Breast cancer metastasis, ER-negative progression
KDM5BJARID1B, PLU1JmjN-JmjC, ARID, PHD, Zn-fingerH3K4me3/me2Melanoma maintenance, breast cancer
KDM5CJARID1C, SMCXJmjN-JmjC, ARID, PHD, Zn-fingerH3K4me3/me2Renal cell carcinoma, intellectual disability
KDM5DJARID1D, SMCYJmjN-JmjC, ARID, PHD, Zn-fingerH3K4me3/me2Prostate cancer, gender-specific effects

Structural and Functional Classification of KDM5 Enzymes

KDM5-C70 (ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate; CAS# 1596348-32-1) is an ethyl ester prodrug derivative of the potent KDM5 inhibitor KDM5-C49, designed to overcome cellular permeability limitations [1] [5] [10]. With a molecular weight of 336.43 g/mol and chemical formula C₁₇H₂₈N₄O₃, this cell-permeable compound acts as a competitive antagonist of αKG within the catalytic Jumonji domain [4] [10]. Biochemical profiling reveals pan-KDM5 inhibition with low nanomolar potency: KDM5A/B/C/D Kᵢ = 2/1/6.1/3.4 nM, respectively. Significant selectivity is observed against other KDMs, including KDM4C (Kᵢ = 510 nM), KDM6B (Kᵢ = 4.55 μM), and KDM2A (Kᵢ = 4.4 μM) [4] [10].

The inhibitor binding mode was elucidated through X-ray crystallography of KDM5A's linked JmjN-JmjC domain complexed with KDM5-C70 and Mn²⁺ (a structural substitute for Fe²⁺). These studies demonstrated that the compound occupies the αKG binding pocket, with its isonicotinic acid moiety coordinating the metal ion and forming hydrogen bonds with residues Tyr173, Asn324, and Lys501 [4]. Unlike some JmjC inhibitors, KDM5-C70 exhibits bidentate metal coordination, contributing to its high binding affinity. The ethyl ester group enhances membrane permeability but requires intracellular esterase-mediated hydrolysis to the active carboxylic acid form (KDM5-C49) for target engagement [5] [10].

Table 2: KDM5-C70 Mechanism of Action and Biochemical Parameters

PropertyValue/CharacteristicExperimental SystemBiological Consequence
Target AffinityKDM5A Kᵢ = 2 nM; KDM5B Kᵢ = 1 nM; KDM5C Kᵢ = 6.1 nM; KDM5D Kᵢ = 3.4 nMFluorescence polarizationSelective inhibition of KDM5 demethylase activity
Cellular PotencyIC₅₀ < 1 μM (H3K4me3 elevation in U2OS)ImmunofluorescenceGenome-wide increase in H3K4me3 levels
Antiproliferative ActivityIC₅₀ < 1 μM (MCF7); 85% growth inhibition (MCF7/11d)ATP-lite viability assayReduced cancer cell proliferation
Structural BindingBidentate metal coordination in αKG pocketX-ray crystallography (PDB codes not provided)Competitive inhibition with αKG
Selectivity Profile>250-fold selective vs. KDM4C/6B/3A/2AAlphaLISA/FDH assaysReduced off-target epigenetic effects

Rationale for Targeting KDM5 in Epigenetic Therapy

The therapeutic rationale for KDM5 inhibition stems from its role in maintaining oncogenic gene expression programs and suppressing antitumor immunity. Cancer cells exhibit aberrant KDM5 expression that silences tumor suppressors and differentiation genes. Inhibition with KDM5-C70 reverses this repression, as evidenced by genome-wide elevation of H3K4me3 levels around transcription start sites, particularly at genes regulating cell cycle progression and differentiation [1] [4] [8]. In multiple myeloma cells, treatment with 50 μM KDM5-C70 for 7 days significantly increased global H3K4me3, reduced retinoblastoma protein (Rb) phosphorylation, and induced potent antiproliferative effects (50% reduction in viability at ~20 μM) [1].

Beyond direct antitumor effects, KDM5 inhibition activates "viral mimicry" pathways—an emerging therapeutic strategy. KDM5-C70 treatment in breast cancer cells increases transcription of endogenous retroviral elements and repetitive genomic sequences, leading to:

  • R-loop accumulation: RNA:DNA hybrid structures that form when nascent transcripts hybridize with template DNA, causing replication stress and DNA damage [9].
  • CGAS/STING pathway activation: Cytosolic detection of nucleic acids triggers interferon-stimulated gene (ISG) expression and antigen presentation machinery [9].
  • Enhanced immunogenicity: Increased MHC class I surface expression and neoantigen presentation from repeat-derived peptides [9].

Notably, these effects occur selectively in cancer cells due to their pre-existing repeat element hypomethylation, creating a therapeutic window not observed in normal breast epithelial cells [9]. KDM5-C70 also demonstrates potential in non-oncological contexts by directing neural stem cell (NSC) fate. Treatment of rat NSCs with 25 μM KDM5-C70 promoted astrocytogenesis through epigenetic upregulation of glial fibrillary acidic protein (GFAP), accompanied by metabolic reprogramming involving attenuated phosphatidylethanolamine biosynthesis [8]. Lipidomic analysis revealed 180 differentially regulated lipid species, linking epigenetic changes to metabolic rewiring during differentiation.

Table 3: Therapeutic Applications of KDM5-C70 in Disease Models

Disease ContextKey FindingsProposed MechanismReference
Multiple MyelomaGenome-wide H3K4me3 elevation; 50% proliferation reduction at ~20 μM; Reduced pRb phosphorylationCell cycle arrest via epigenetic reprogramming [1]
Breast Cancer85-97% growth inhibition (MCF7/BT474); ISG/AP gene upregulation; MHC-I surface increaseViral mimicry & R-loop-mediated STING activation [5] [9]
Neural Stem Cell DifferentiationAstrocytogenesis promotion; GFAP upregulation; Altered PE biosynthesisEpigenetic-metabolic coupling in cell fate [8]
Immunotherapy ResistanceReversal of "cold tumor" phenotype; Enhanced antigen presentationDemethylation of endogenous retroviral elements [9]

Properties

Product Name

KDM5-C70

Molecular Formula

C₁₇H₂₈N₄O₃

Molecular Weight

336.43

Synonyms

Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.